molecular formula C13H13N3OS B5575603 4,5-dimethyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide

4,5-dimethyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide

Cat. No.: B5575603
M. Wt: 259.33 g/mol
InChI Key: ATDULBXBCUGSQF-VIZOYTHASA-N
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Description

4,5-dimethyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide is a useful research compound. Its molecular formula is C13H13N3OS and its molecular weight is 259.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.07793322 g/mol and the complexity rating of the compound is 321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Properties

4,5-dimethyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide and related compounds have been explored for their utility in synthesizing heterocyclic compounds, which are crucial in developing pharmaceuticals, agrochemicals, and dyes. For instance, the synthesis of nitrogen-bridged heterocycles involving thiophene moieties demonstrates the chemical versatility and reactivity of such compounds in forming complex structures with potential biological activity (Kakehi et al., 1994). Additionally, the synthesis of novel 5-((5-substituted-1-H-1,2,4-triazol-3-yl) methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridines from thienopyridine hydrazide showcases the application of such compounds in producing antifungal agents (Sangshetti et al., 2014).

Pharmacological Applications

The structural features of compounds like this compound have been harnessed in drug design, particularly as anti-inflammatory agents. The incorporation of a pyridine template into thiophene moieties has been reported to enhance the anti-inflammatory activity, suggesting a promising strategy for developing novel anti-inflammatory drugs (Pillai et al., 2003).

Material Science

In material science, compounds with thiophene and pyridine derivatives have been utilized in the development of fluorescent probes for selective discrimination, indicating their potential in sensory applications and environmental monitoring. For instance, the creation of a reaction-based fluorescent probe for discrimination of thiophenols over aliphatic thiols showcases the utility of these compounds in developing sensitive and selective detection techniques (Wang et al., 2012).

Environmental Chemistry

The environmental applications of such compounds are illustrated by studies on corrosion inhibition for mild steel, demonstrating the utility of thiophene-based pyridine derivatives in protecting industrial materials against corrosion, thus extending their lifespan and reducing maintenance costs (Chaitra et al., 2016).

Properties

IUPAC Name

4,5-dimethyl-N-[(E)-pyridin-2-ylmethylideneamino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-9-10(2)18-8-12(9)13(17)16-15-7-11-5-3-4-6-14-11/h3-8H,1-2H3,(H,16,17)/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDULBXBCUGSQF-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)NN=CC2=CC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1C(=O)N/N=C/C2=CC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.